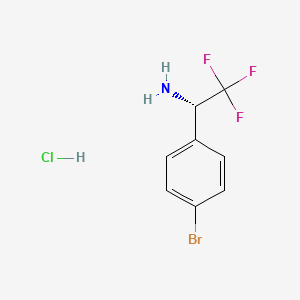

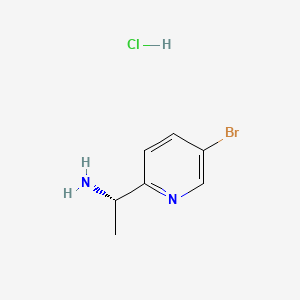

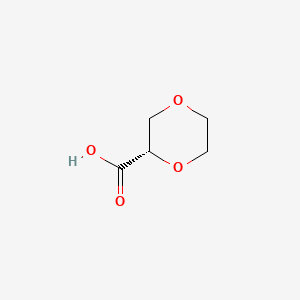

![molecular formula C9H5F3N2O2 B592028 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1620569-19-8](/img/structure/B592028.png)

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a type of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to the broad spectrum of biological activity profiles displayed .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed . These procedures have been efficiently applied in the preparation of important drugs and promising drug candidates .Molecular Structure Analysis

The molecular weight of “7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is 266.61 . The InChI code is 1S/C9H5F3N2O2.ClH/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5;/h1-4H,(H,15,16);1H .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine-based derivatives with biphenyl side chain are potential AChE inhibitors . The reaction output is strongly dependent on the substituents of both reactants, independent of the catalyst used .Physical And Chemical Properties Analysis

The physical form of “7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a light yellow solid . It should be stored at a temperature of 0-5 degrees Celsius .科学的研究の応用

Medicinal Chemistry: Antituberculosis Agents

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: derivatives have been identified as potent antituberculosis agents. These compounds exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). The structure–activity relationship of these derivatives has been a critical area of study, leading to the development of new drugs targeting TB .

Organic Synthesis: Versatile Scaffold

This compound acts as a versatile scaffold in organic synthesis. Its derivatives are used to synthesize a wide range of biologically active molecules. The trifluoromethyl group in particular enhances the lipophilicity and metabolic stability of these molecules, making them valuable in drug development .

Pharmaceutical Development: Anti-Inflammatory Drugs

The carboxylic acid moiety present in 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is essential for the formation of complexes with anti-inflammatory properties. This feature is exploited in the design of nonsteroidal anti-inflammatory drugs (NSAIDs), which are crucial in managing chronic inflammatory conditions .

Material Science: Organic Electronics

In material science, particularly in the field of organic electronics, the imidazo[1,2-a]pyridine core is utilized due to its electronic properties. The trifluoromethyl group can influence the electronic distribution, making these compounds suitable for use in electronic devices .

Environmental Applications: Fluorescent Probes

Compounds based on the imidazo[1,2-a]pyridine scaffold, including those with trifluoromethyl groups, are explored as fluorescent probes. These probes can be used for environmental monitoring, detecting metal ions, or pH changes in various ecosystems .

Antimicrobial Research: Broad-Spectrum Activity

The broad-spectrum antimicrobial activity of imidazo[1,2-a]pyridine derivatives makes them valuable in the research and development of new antimicrobial agents. Their potential to overcome antimicrobial resistance (AMR) is of particular interest in public health .

Safety And Hazards

将来の方向性

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

特性

IUPAC Name |

7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUWCUCNZTWTPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179433 |

Source

|

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |

CAS RN |

1620569-19-8 |

Source

|

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1620569-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 7-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。